Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Overview
Description
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C10H16O4. It is known for its unique spirocyclic structure, which includes a 1,4-dioxane ring fused to a decane ring. This compound is used in various chemical and industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1,4-dioxaspiro[4.5]decane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate various chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: The carboxylic acid derivative of the compound.
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde: The aldehyde derivative of the compound.
Uniqueness
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its spirocyclic structure, which imparts stability and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-12-9(11)8-2-4-10(5-3-8)13-6-7-14-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTIURCKMWHHLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445699 | |
Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26845-47-6 | |
Record name | Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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